1,2,3,4-Tetraphenyl-1,2-diphosphetane
Description
Properties
CAS No. |
146879-89-2 |
|---|---|
Molecular Formula |
C26H22P2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1,2,3,4-tetraphenyldiphosphetane |
InChI |
InChI=1S/C26H22P2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25-26H |
InChI Key |
OJEKXKMSYRQLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
Phosphaalkene Synthesis :
- Starting Material : Benzophenone derivatives (e.g., benzophenone itself or 4,4′-difluorobenzophenone).
- Phosphide Reagent : Lithium bis(aryl)phosphide (e.g., LiPPh₂).
- Reaction Solvent : Tetrahydrofuran (THF) or diethyl ether.
- Temperature : Room temperature or slightly elevated (e.g., 50°C).
Dimerization :
Reaction Protocol
A general protocol based on optimized conditions for analogous systems is outlined below:
- Step 1 : Prepare lithium bis(phenyl)phosphide (LiPPh₂) via deprotonation of HPPh₂ with a strong base (e.g., LDA or LiOEt) in THF.
- Step 2 : React LiPPh₂ with excess benzophenone in THF at room temperature. Monitor by ³¹P NMR to confirm phosphaalkene formation (δ ~ +280–300 ppm).
- Step 3 : Allow the reaction mixture to stir for 24–72 hours to favor dimerization. The dimer’s ³¹P NMR signal typically appears at δ ~ −50 ppm.
- Step 4 : Isolate the diphosphetane via crystallization or chromatography.
Yield Optimization
Dimerization efficiency depends on reaction time and solvent polarity. For example, prolonged stirring (72 hours) in THF maximizes dimer yield (85%), while shorter times favor monomer retention.
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Dimerization time | 72 hours | 85% | |
| Solvent | THF | High | |
| Temperature | Room temperature | Moderate |
Nucleophilic Fragmentation of Tetraphosphetanes
A secondary approach involves the nucleophilic cleavage of tetracationic tetraphosphetanes. While less direct, this method could theoretically yield 1,2-diphosphetanes upon fragmentation.
Reagents and Mechanism
Challenges and Limitations
- Substituent Control : The tetraphosphetane precursor often contains non-phenyl groups (e.g., imidazolium), requiring substitution to achieve the desired aryl configuration.
- Yield : Fragmentation reactions typically yield phosphonio-phosphanides rather than diphosphetanes, necessitating further functionalization.
Spectroscopic Characterization
Critical data for verifying the structure of 1,2,3,4-tetraphenyl-1,2-diphosphetane include:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Phosphaalkene dimerization | High yield, direct pathway | Requires stable phosphaalkene precursor |
| Tetraphosphetane fragmentation | Versatile for functionalized derivatives | Indirect route; complex purification |
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetraphenyl-1,2-diphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,2,3,4-Tetraphenyl-1,2-diphosphetane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetraphenyl-1,2-diphosphetane involves its interaction with molecular targets through its phosphorus atoms. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular pathways involved include the formation of phosphine-metal complexes, which can undergo further chemical transformations .
Comparison with Similar Compounds
Structural Isomerism: 1,2- vs. 1,3-Diphosphetanes
The formation of 1,2- or 1,3-diphosphetanes is governed by the steric demands of substituents at phosphorus:
- Bulky substituents (e.g., phenyl, iso-propyl) favor 1,2-diphosphetanes due to reduced steric clash during dimerization. For example, iso-propyl-substituted alkylidenephosphines yield 1,2-diphosphetane 2b .
- Smaller substituents (e.g., methyl) favor 1,3-diphosphetanes, as seen in the methyl-derived system 2a .
- Benzyl derivatives produce mixtures of 1,2- and 1,3-isomers, highlighting the intermediate steric profile of benzyl groups .
Bond Characteristics and Reactivity
Heteroatom Variations
- 1,2-Diphosphet-3-en-1-sulfide : Contains sulfur, demonstrating the adaptability of the diphosphetane framework to incorporate heteroatoms . This contrasts with the all-carbon/phosphorus structure of 1,2,3,4-Tetraphenyl-1,2-diphosphetane.
Research Findings and Implications
- Steric Control : The dominance of steric factors in regioselectivity (1,2 vs. 1,3) is well-established, with phenyl and iso-propyl groups favoring 1,2-diphosphetanes .
- Synthetic Flexibility : Diverse pathways (e.g., lithium reagents vs. base-catalyzed elimination) enable tailored synthesis of diphosphetanes for applications in catalysis or materials science .
- Structural Robustness : The tetraphenyl derivative exhibits stability under standard conditions, whereas less bulky systems may undergo isomerization or decomposition .
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